N-(furan-2-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a furan ring, a benzothiazepine core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzothiazepine core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable α,β-unsaturated carbonyl compound under acidic conditions to form the benzothiazepine ring. The furan ring is then introduced through a nucleophilic substitution reaction using furan-2-carbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and increase efficiency. Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzothiazepine core can be reduced to form the corresponding alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Benzothiazepine alcohol derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and antimicrobial agent.
Pharmacology: Studies are exploring its potential as a modulator of ion channels and receptors in the nervous system.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It is being explored for its potential use in the synthesis of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE: shares structural similarities with other benzothiazepine derivatives, such as diltiazem and clentiazem.
Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-carboxylate share the furan ring structure
Uniqueness
Structural Complexity: The presence of multiple functional groups, including the furan ring, benzothiazepine core, and sulfonamide group, makes this compound unique.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C14H14N2O4S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S2/c17-14-5-7-21-13-4-3-11(8-12(13)16-14)22(18,19)15-9-10-2-1-6-20-10/h1-4,6,8,15H,5,7,9H2,(H,16,17) |
InChI Key |
MQZKILZSELMJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CO3)NC1=O |
Origin of Product |
United States |
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